molecular formula C25H24FN5O3S B2868892 2-(5-amino-3-((3-fluorophenyl)amino)-4-(phenylsulfonyl)-1H-pyrazol-1-yl)-N-(2,4-dimethylphenyl)acetamide CAS No. 1019099-15-0

2-(5-amino-3-((3-fluorophenyl)amino)-4-(phenylsulfonyl)-1H-pyrazol-1-yl)-N-(2,4-dimethylphenyl)acetamide

Cat. No.: B2868892
CAS No.: 1019099-15-0
M. Wt: 493.56
InChI Key: POUWUZOMFSREKD-UHFFFAOYSA-N
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Description

The compound 2-(5-amino-3-((3-fluorophenyl)amino)-4-(phenylsulfonyl)-1H-pyrazol-1-yl)-N-(2,4-dimethylphenyl)acetamide is a pyrazole-derived acetamide featuring a unique substitution pattern. Its structure includes a pyrazole core functionalized with a 3-fluoroanilino group at position 3, a phenylsulfonyl moiety at position 4, and an acetamide side chain linked to a 2,4-dimethylphenyl group. The phenylsulfonyl group may enhance metabolic stability, while the fluorinated aromatic rings could influence binding affinity to biological targets, such as kinases or neurotransmitter receptors .

Properties

IUPAC Name

2-[5-amino-4-(benzenesulfonyl)-3-(3-fluoroanilino)pyrazol-1-yl]-N-(2,4-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24FN5O3S/c1-16-11-12-21(17(2)13-16)29-22(32)15-31-24(27)23(35(33,34)20-9-4-3-5-10-20)25(30-31)28-19-8-6-7-18(26)14-19/h3-14H,15,27H2,1-2H3,(H,28,30)(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POUWUZOMFSREKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN2C(=C(C(=N2)NC3=CC(=CC=C3)F)S(=O)(=O)C4=CC=CC=C4)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(5-amino-3-((3-fluorophenyl)amino)-4-(phenylsulfonyl)-1H-pyrazol-1-yl)-N-(2,4-dimethylphenyl)acetamide is a complex organic compound with significant potential in medicinal chemistry, particularly in the fields of oncology and anti-inflammatory therapies. Its unique structural features, including a pyrazole ring and various aromatic substituents, suggest diverse biological activities.

Chemical Structure and Properties

The compound's molecular formula is C24H22FNO4SC_{24}H_{22}F_{N}O_{4}S, and its molecular weight is approximately 495.5 g/mol. The presence of functional groups such as the pyrazole ring, acetamide group, and phenylsulfonyl moiety enhances its solubility and interaction potential with biological targets .

Preliminary studies indicate that this compound may inhibit specific protein kinases involved in cancer signaling pathways. The pyrazole derivatives are known for their ability to modulate enzyme activity and receptor interactions, which are critical in cancer progression and inflammation .

Anti-Cancer Activity

Research has shown that compounds similar to this compound exhibit potent anti-tumor properties. For example:

  • In vitro Studies : The compound demonstrated significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer), with IC50 values reported as low as 1.1 µM .
  • Mechanistic Insights : It is hypothesized that the compound induces apoptosis and cell cycle arrest at the SubG1/G1 phase, highlighting its potential as an effective anti-cancer agent .

Anti-Inflammatory Activity

The compound also shows promise as an anti-inflammatory agent:

  • Inhibition of Inflammatory Pathways : Similar pyrazole derivatives have been found to inhibit p38 MAPK signaling pathways, which are crucial in inflammatory responses .
  • Clinical Relevance : The dual inhibition of inflammatory mediators could provide therapeutic benefits in diseases characterized by excessive inflammation .

Comparative Analysis with Related Compounds

A comparative analysis of structurally related compounds reveals variations in their biological activities:

Compound NameStructural FeaturesUnique CharacteristicsReported IC50 (µM)
3-Amino-1H-pyrazolePyrazole ring with amino substituentExhibits anti-inflammatory propertiesNot available
5-Fluoro-1H-pyrazoleFluorinated pyrazole derivativeEnhanced metabolic stabilityNot available
N-(4-Methylphenyl)-2-(5-amino-1H-pyrazol-3-yl)acetamideSimilar acetamide structurePotential selective kinase inhibitionNot available
This compound Complex multi-aromatic structureHigh potency against cancer cell lines1.1 - 3.3

Case Studies

Several studies have documented the efficacy of pyrazole derivatives:

  • Study by Wei et al. : Identified a related compound that inhibited A549 lung cancer cell growth with an IC50 of 26 µM .
  • Research by Xia et al. : Evaluated various pyrazole derivatives for antitumor activity, showcasing significant cytotoxic effects on multiple cancer lines .

Scientific Research Applications

The compound 2-(5-amino-3-((3-fluorophenyl)amino)-4-(phenylsulfonyl)-1H-pyrazol-1-yl)-N-(2,4-dimethylphenyl)acetamide is a complex organic molecule with a unique structure that includes a pyrazole ring, an acetamide group, and various aromatic substituents. Its molecular formula is C25H24FN5O3S . Due to its diverse functional groups that can interact with biological targets, it has significant potential in medicinal chemistry.

Chemical Properties

  • Structure Characterized by a pyrazole ring, an acetamide group, and aromatic substituents.
  • Molecular Formula C25H24FN5O3S .
  • Reactivity The pyrazole moiety can undergo nucleophilic substitutions and electrophilic additions. The acetamide group is typically stable but can be hydrolyzed under acidic or basic conditions to release the corresponding amine. The sulfonyl group enhances the compound's solubility and can facilitate interactions with biological targets.

Synthesis

The synthesis of This compound can be achieved through multiple synthetic routes. These steps may involve various reagents such as coupling agents (e.g., EDC, DCC) and solvents (e.g., DMF, DMSO) to facilitate the reactions.

Potential Applications

Comparison with Similar Compounds

Key Observations:

Fluorinated aromatic rings (e.g., 3-fluorophenylamino) are common in kinase inhibitors (e.g., ) and may improve target selectivity due to hydrophobic interactions.

Physicochemical Properties: The acetamide side chain in the target compound and analogues (e.g., ) likely improves solubility compared to non-polar derivatives. The patent compound in has a higher molecular weight (571.20 g/mol) due to its fused pyrazolo-pyrimidine core, whereas the target compound’s pyrazole core may offer synthetic accessibility.

Biological Relevance: Pyrazole derivatives with electron-withdrawing groups (e.g., sulfonyl, cyano) often exhibit insecticidal or antifungal activity . The absence of a trifluoromethyl group (common in Fipronil derivatives ) in the target compound may reduce neurotoxicity risks.

Research Findings and Mechanistic Insights

  • Synthetic Accessibility : The target compound’s synthesis likely involves sequential functionalization of the pyrazole core, as seen in methods for analogous N-pyrazole acetamides .
  • Structure-Activity Relationships (SAR): Fluorine substitution at the 3-position of the phenyl ring (as in the target compound) is associated with enhanced binding to ATP pockets in kinases . Sulfonyl groups improve metabolic stability but may reduce membrane permeability compared to methyl or cyano substituents .
  • Thermal Stability : The patent compound in exhibits a melting point of 302–304°C, suggesting high crystallinity, which may correlate with the target compound’s stability if similar packing interactions exist.

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